molecular formula C5H7NO3S B185824 (R)-Methyl 2-oxothiazolidine-4-carboxylate CAS No. 127761-77-7

(R)-Methyl 2-oxothiazolidine-4-carboxylate

Cat. No.: B185824
CAS No.: 127761-77-7
M. Wt: 161.18 g/mol
InChI Key: CRXIPBHVCVSPLR-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Methyl 2-oxothiazolidine-4-carboxylate is a chiral compound belonging to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-oxothiazolidine-4-carboxylate typically involves the cyclization of cysteine derivatives. One common method includes the reaction of L-cysteine with methyl acrylate under basic conditions, followed by cyclization to form the thiazolidine ring. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of ®-Methyl 2-oxothiazolidine-4-carboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-oxothiazolidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiazolidines depending on the nucleophile used.

Scientific Research Applications

®-Methyl 2-oxothiazolidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Methyl 2-oxothiazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The thiazolidine ring structure is crucial for its binding affinity and specificity. Pathways involved may include inhibition of enzymes related to inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Another thiazolidine derivative with significant biological activity.

    Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.

    2-Oxothiazolidine-4-carboxylic acid: A closely related compound with similar chemical properties.

Uniqueness

®-Methyl 2-oxothiazolidine-4-carboxylate is unique due to its chiral nature, which can lead to different biological activities compared to its racemic or achiral counterparts. Its specific configuration allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

methyl (4R)-2-oxo-1,3-thiazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3S/c1-9-4(7)3-2-10-5(8)6-3/h3H,2H2,1H3,(H,6,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXIPBHVCVSPLR-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CSC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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